N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-26(24,19-8-7-15-4-1-2-5-16(15)12-19)22-13-17-6-3-10-21-20(17)18-9-11-25-14-18/h3,6-12,14,22H,1-2,4-5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQTVRCTGBTPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound notable for its potential biological activities. This article explores its biological significance, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C20H20N2O2S2
- Molar Mass : Approximately 384.515 g/mol
- Functional Groups : Sulfonamide, thiophene ring, and pyridine moiety
These structural elements contribute to its biological activity, particularly in medicinal chemistry.
Antimicrobial and Antiinflammatory Properties
Sulfonamides are well-known for their antibacterial properties , and compounds containing thiophene and pyridine rings often exhibit significant antimicrobial and anti-inflammatory activities. Preliminary studies suggest that this compound may have applications in treating infections or inflammatory conditions due to its ability to inhibit bacterial growth and modulate immune responses.
Research indicates that this compound may interact with specific enzymes or receptors involved in inflammation or bacterial resistance pathways. For instance:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in inflammatory signaling pathways.
- Receptor Interaction : The compound could potentially bind to receptors that mediate cellular responses to inflammatory stimuli.
Research Findings
Recent studies have evaluated the biological activity of related compounds with similar structures. For example:
- Anticancer Activity : A study on thiazoline-tetralin derivatives demonstrated significant anticancer effects against various cancer cell lines (e.g., MCF-7 and A549) using the MTT assay. The derivatives exhibited cytotoxicity and induced apoptosis in cancer cells .
- Cytotoxicity Studies : The cytotoxicity of synthesized compounds was assessed using classical methods (e.g., MTT assay), providing insights into their potential therapeutic applications .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-thiophen-2-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | Contains a thiophene-pyridine linkage | Similar sulfonamide group but different substituents |
| N-(2-methylthiazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | Features a thiazole ring instead of thiophene | Thiazole rings are known for different biological activities |
| Sulfathiazole | A classic sulfonamide antibiotic | Established antibacterial activity but lacks the naphthalene structure |
This comparative analysis highlights how variations in structure can influence biological activity and applications.
Case Studies
- In Vivo Studies : Initial research has shown that related compounds exhibit promising results in animal models for bacterial infections and inflammation. Further studies are needed to validate these findings in clinical settings.
- Pharmacokinetics and Toxicity Profiles : Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicity profiles of this compound is crucial for assessing its therapeutic potential fully.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share the 5,6,7,8-tetrahydronaphthalene-2-sulfonamide backbone but differ in substituent groups, influencing their physicochemical and pharmacological properties:
Functional Group Impact on Properties
- Thiophene vs. Thiazole’s nitrogen atoms may introduce hydrogen-bonding capabilities absent in thiophene, altering target selectivity .
Linker Variations :
Sulfonamide vs. Amine Backbones :
Hypothetical Pharmacological Implications
- Lipophilicity: The tetrahydronaphthalene core confers high lipophilicity across all compounds, suggesting favorable blood-brain barrier penetration.
- Metabolic Stability : Thiophene-containing compounds (target, ) may undergo oxidation at the sulfur atom, whereas oxadiazoles () are more resistant to metabolic degradation .
Q & A
Basic: What are the recommended synthetic routes for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
The synthesis typically involves multi-step organic reactions:
Core Formation : Construct the 5,6,7,8-tetrahydronaphthalene-2-sulfonamide core via sulfonation of tetrahydronaphthalene followed by amidation.
Thiophene-Pyridine Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) to attach the thiophene moiety to the pyridine ring .
Methylation : Introduce the methylene bridge between the pyridine and sulfonamide groups using reductive amination or nucleophilic substitution .
Key Parameters : Optimize yields by controlling temperature (60–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd) .
Basic: How can the molecular structure of this compound be rigorously characterized?
Employ a combination of spectroscopic and crystallographic methods:
- NMR : Use H/C NMR to confirm connectivity of the thiophene-pyridine and sulfonamide groups.
- X-ray Crystallography : Resolve bond angles and torsional strain in the tetrahydronaphthalene core .
- HRMS : Validate molecular formula (e.g., C₂₀H₂₁N₃O₂S₂) and isotopic patterns .
- FT-IR : Identify sulfonamide (-SO₂NH-) stretches (~1350 cm⁻¹) and aromatic C-H vibrations .
Advanced: How should researchers address contradictions in synthetic yield data across different routes?
Parameter Screening : Systematically vary catalysts (Pd vs. Cu), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (polar aprotic vs. ethers) to identify optimal conditions .
By-Product Analysis : Use LC-MS or TLC to detect impurities (e.g., unreacted thiophene or sulfonamide intermediates) .
Computational Modeling : Apply DFT calculations to compare activation energies of competing pathways (e.g., coupling vs. hydrolysis) .
Advanced: What methodologies are effective for establishing structure-activity relationships (SAR) in this sulfonamide derivative?
Functional Group Variation : Synthesize analogs with modified thiophene (e.g., 2-thienyl vs. 3-thienyl) or pyridine substituents (e.g., electron-withdrawing groups) .
Bioassay Profiling : Test analogs in vitro for target binding (e.g., enzyme inhibition assays) or cellular activity (e.g., IC₅₀ in cancer cell lines) .
QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with bioactivity data .
Basic: What purification strategies are critical for isolating high-purity samples?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/MeOH) to separate sulfonamide derivatives .
- Recrystallization : Employ ethanol/water mixtures to remove unreacted starting materials.
- HPLC : Apply reverse-phase C18 columns for final polishing (≥95% purity) .
Advanced: How can computational tools aid in optimizing this compound for drug discovery?
- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock or Schrödinger Suite to prioritize synthetically accessible analogs .
- ADMET Prediction : Use SwissADME or ADMETlab to assess permeability, metabolic stability, and toxicity risks .
- Dynamic Simulations : Perform MD simulations to evaluate conformational flexibility of the tetrahydronaphthalene core in aqueous environments .
Advanced: What experimental approaches resolve discrepancies in reported biological activity data?
Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate across labs .
Off-Target Screening : Profile against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
Metabolite Identification : Use LC-MS/MS to detect degradation products that may interfere with bioassays .
Basic: What are the key challenges in functionalizing the thiophene-pyridine moiety?
- Regioselectivity : Thiophene C-H activation often requires directing groups (e.g., boronic esters) to control substitution patterns .
- Compatibility : Ensure coupling reactions (e.g., Buchwald-Hartwig) do not degrade the sulfonamide group .
- Scalability : Replace Pd catalysts with cheaper alternatives (e.g., Ni) for gram-scale synthesis .
Advanced: How can intramolecular interactions influence the compound’s reactivity?
- Conformational Analysis : Use NOESY NMR to detect spatial proximity between the thiophene and tetrahydronaphthalene groups .
- Electronic Effects : Assess resonance stabilization of the sulfonamide group via Hammett plots or computational charge maps .
Advanced: What strategies mitigate stability issues during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the sulfonamide group .
- Light Protection : Use amber vials to avoid photodegradation of the thiophene ring .
- Stability-Indicating Assays : Monitor decomposition via HPLC-UV at regular intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
